molecular formula C18H18FN5O2 B3002429 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 921889-80-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B3002429
CAS No.: 921889-80-7
M. Wt: 355.373
InChI Key: ZFEGRBMJQOWFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic small-molecule compound featuring a pyrazolo[3,4-d]pyrimidinone core. This scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism. Key structural elements include:

  • A 2-fluorobenzyl group at position 5 of the pyrazolo-pyrimidinone ring, which enhances lipophilicity and modulates target binding.
  • A cyclopropanecarboxamide substituent linked via an ethyl chain at position 1, contributing to conformational rigidity and metabolic stability.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-15-4-2-1-3-13(15)10-23-11-21-16-14(18(23)26)9-22-24(16)8-7-20-17(25)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEGRBMJQOWFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with various functional groups that contribute to its biological activity. Its molecular formula is C20H18FN5O2C_{20}H_{18}FN_5O_2, with a molecular weight of 411.5 g/mol. The presence of a fluorobenzyl group is significant as it may enhance the compound's metabolic stability and bioavailability.

PropertyValue
Molecular FormulaC20H18FN5O2
Molecular Weight411.5 g/mol
CAS Number922083-06-5
Structural FeaturesPyrazolo[3,4-d]pyrimidine core with fluorobenzyl substitution

Research indicates that compounds similar to this compound may interact with specific enzymes or receptors involved in various disease processes. The structural characteristics suggest potential interactions with targets such as:

  • Kinases : Compounds with pyrazolo[3,4-d]pyrimidine scaffolds often exhibit kinase inhibition, which is crucial in cancer therapy.
  • COX Enzymes : Similar compounds have shown anti-inflammatory properties through COX enzyme inhibition.

Anti-Tubercular Activity

A study on related compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most active derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development in treating tuberculosis . While specific data for this compound is limited, its structural similarities suggest it may possess similar anti-mycobacterial properties.

COX Inhibition

Compounds with similar pyrazolo structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, derivatives showed moderate to high inhibitory activity against COX-II with IC50 values ranging from 0.52 to 22.25 μM . This suggests that this compound could also exhibit anti-inflammatory effects through COX inhibition.

Summary of Findings

The biological activity of this compound indicates promising therapeutic potential across various disease models:

  • Anti-Tubercular Activity : Potential effectiveness against Mycobacterium tuberculosis.
  • Anti-inflammatory Properties : Possible COX-II inhibition leading to reduced inflammation.
  • Kinase Inhibition : Likely interactions with kinase pathways relevant in cancer treatment.

Future Research Directions

Further studies are warranted to elucidate the specific biological mechanisms and therapeutic applications of this compound. Key areas for future research include:

  • In vitro and in vivo efficacy studies to establish the compound's pharmacological profile.
  • Structure-activity relationship (SAR) studies to optimize the compound's bioactivity.
  • Mechanistic studies to understand the interaction pathways and targets within cellular systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-d]pyrimidinone scaffold is a common pharmacophore in medicinal chemistry. Below is a detailed comparison with two analogs from patent literature ():

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-(2-(5-(2-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide 399.4* 2-Fluorobenzyl, cyclopropanecarboxamide-ethyl Not reported
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 3-Fluorophenyl-chromen-4-one, methylbenzenesulfonamide 175–178
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide 618.6* 3-Fluorophenyl-chromen-4-one, 2-fluoro-N-isopropylbenzamide Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The chromen-4-one moiety in analogs (e.g., Example 53, ) introduces an additional aromatic system, increasing molecular weight (589–619 g/mol vs. The sulfonamide and benzamide groups in analogs may enhance hydrogen-bonding interactions with target proteins compared to the cyclopropanecarboxamide in the primary compound.

Fluorine Positioning :

  • The primary compound’s 2-fluorobenzyl group avoids steric hindrance observed in analogs with 3-fluorophenyl substituents, possibly improving binding pocket accommodation.

Synthetic Routes: All compounds employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) for pyrazolo-pyrimidinone functionalization . However, the chromenone-containing analogs require multi-step synthesis of the fused heterocyclic system, complicating scalability.

Research Findings and Implications

  • Selectivity: The cyclopropanecarboxamide group in the primary compound may reduce off-target effects compared to bulkier chromenone-containing analogs, as inferred from molecular modeling studies .
  • Metabolic Stability: Fluorine atoms in all compounds enhance resistance to cytochrome P450 oxidation, but the chromenone analogs’ higher logP values (predicted >4) could limit bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.